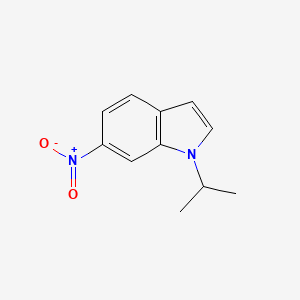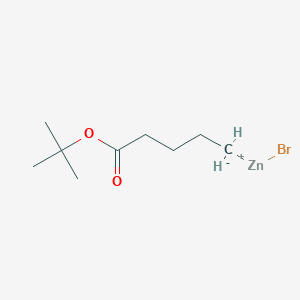
5-Tert-butoxy-5-oxopentylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butoxy-5-oxopentylzinc bromide . This compound is a zinc organometallic reagent commonly used in organic synthesis. It is typically supplied as a solution in tetrahydrofuran, a solvent that stabilizes the compound and facilitates its use in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butoxy-5-oxopentylzinc bromide involves the reaction of 5-tert-butoxy-5-oxopentyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the zinc reagent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reactants to ensure high yield and consistency. The product is then purified and standardized to a specific concentration, usually 0.5 M in tetrahydrofuran .
Análisis De Reacciones Químicas
Types of Reactions: 5-tert-Butoxy-5-oxopentylzinc bromide primarily undergoes nucleophilic addition reactions. It can react with various electrophiles, including carbonyl compounds, to form carbon-carbon bonds. This makes it a valuable reagent in the formation of complex organic molecules .
Common Reagents and Conditions: Common reagents used with this compound include aldehydes, ketones, and other carbonyl-containing compounds. The reactions are typically carried out in tetrahydrofuran at low temperatures to maintain the stability of the zinc reagent and to control the reaction rate .
Major Products Formed: The major products formed from reactions involving this compound are often secondary or tertiary alcohols, depending on the nature of the electrophile used. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
5-tert-Butoxy-5-oxopentylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. In medicinal chemistry, it is used to construct carbon skeletons that are essential for the biological activity of various drugs. Additionally, it finds applications in the development of new materials and polymers .
Mecanismo De Acción
The mechanism of action of 5-tert-Butoxy-5-oxopentylzinc bromide involves the formation of a zinc-carbon bond, which acts as a nucleophile in chemical reactions. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The zinc atom stabilizes the intermediate species formed during the reaction, facilitating the overall process .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5-tert-Butoxy-5-oxopentylzinc bromide include other organozinc reagents such as diethylzinc, dimethylzinc, and phenylzinc bromide. These compounds also feature zinc-carbon bonds and are used in various organic synthesis reactions .
Uniqueness: What sets this compound apart from other organozinc reagents is its specific structure, which includes a tert-butoxy group and a pentyl chain. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it particularly useful for synthesizing complex molecules with high precision .
Propiedades
Fórmula molecular |
C9H17BrO2Zn |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
bromozinc(1+);tert-butyl pentanoate |
InChI |
InChI=1S/C9H17O2.BrH.Zn/c1-5-6-7-8(10)11-9(2,3)4;;/h1,5-7H2,2-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
VKVADOYLRDVOOR-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)CCC[CH2-].[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


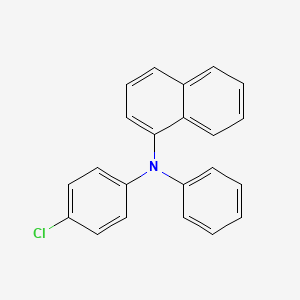
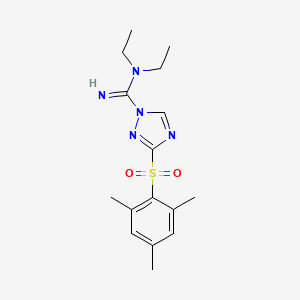
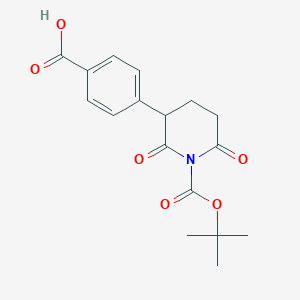
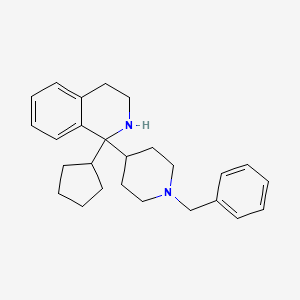
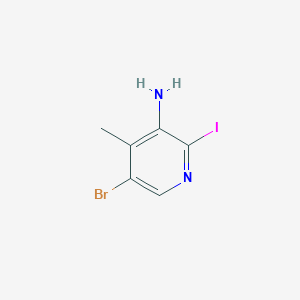
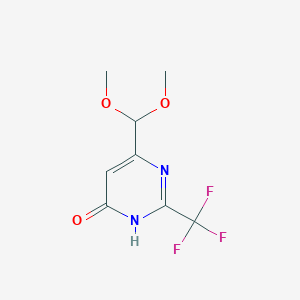
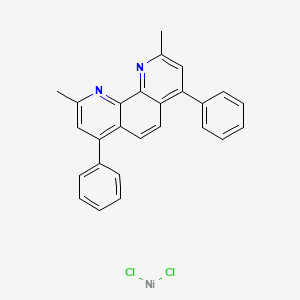
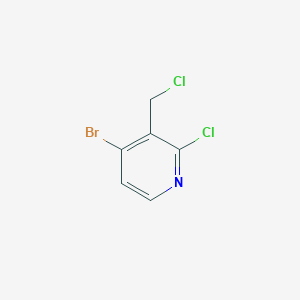
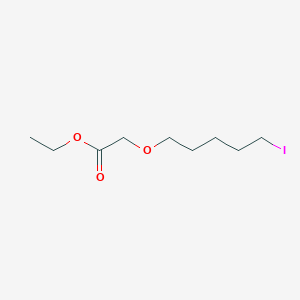
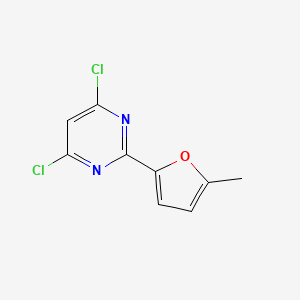
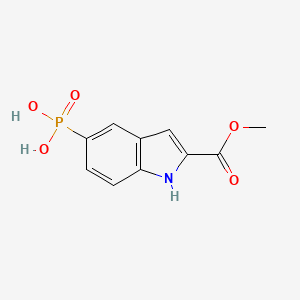
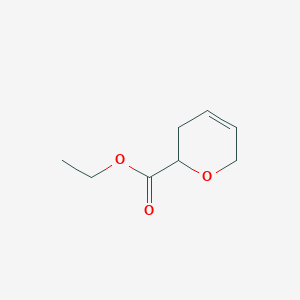
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
